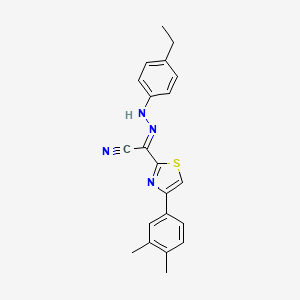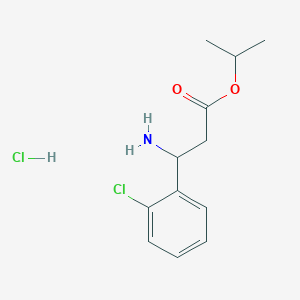
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including condensation, chlorination, and esterification reactions. For example, Yan Shuang-hu (2014) describes the synthesis of a closely related compound through a series of well-defined chemical steps, demonstrating the complexity and precision required in synthesizing such chemicals (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Molecular structure analysis typically employs spectroscopic and diffractometric techniques to characterize the compound's structure. For instance, F. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies to characterize the polymorphic forms of a similar compound, highlighting the detailed structural insights these techniques can provide (F. Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound span a range of transformations, including aminomethylation and reduction processes. O. A. Papoyan et al. (2011) explored the synthesis and reactions of compounds with similar structures, shedding light on the diverse chemical behavior and potential applications of these molecules (O. A. Papoyan et al., 2011).
Physical Properties Analysis
Physical properties, such as polymorphism, play a crucial role in the compound's characterization. The study by F. Vogt et al. (2013) on polymorphic forms also touches on the physical properties, revealing how such characteristics can influence the compound's application and handling (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding the compound's behavior under various conditions. The research conducted by J. Jayasudha et al. (2020) on a related compound using spectroscopic and computational studies provides insights into the chemical properties and potential interactions with biological targets (J. Jayasudha et al., 2020).
Applications De Recherche Scientifique
Branched Chain Aldehydes in Flavor Science
Branched aldehydes, including compounds structurally related to "Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride," play significant roles in flavor compounds of various food products. The study by Smit et al. (2009) highlights the pathways for the production and degradation of these aldehydes from amino acids, emphasizing their importance in fermented and heat-treated food products. This research provides insights into controlling the formation of desired aldehyde levels in food, enhancing flavor profiles Smit, Engels, & Smit, 2009.
Antimicrobial Potential of Chitosan
Research on chitosan, an aminopolysaccharide biopolymer, reveals its unique chemical structure and extensive applications in biotechnology and biomedical fields. Raafat and Sahl (2009) discuss chitosan's antimicrobial potential, which stems from its high charge density and reactive groups. This review underscores chitosan's role in pharmaceutical formulations and food additives, showcasing the scientific exploration of natural polymers for antimicrobial uses Raafat & Sahl, 2009.
Environmental Impact of Chlorophenols
Krijgsheld and Gen (1986) provide an extensive review of the environmental consequences of chlorophenols contamination, including 2-chlorophenol, which is structurally related to the compound of interest. The review evaluates the moderate toxic effects of chlorophenols on aquatic and mammalian life, highlighting their persistence and bioaccumulation potential under various environmental conditions. This study is pivotal for understanding the environmental fate of chlorophenol compounds and designing strategies for mitigating their impact Krijgsheld & Gen, 1986.
Sorption of Herbicides to Soil
Werner, Garratt, and Pigott (2012) review the sorption of 2,4-D and other phenoxy herbicides, offering insights into the environmental behavior of chemicals similar to "Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride." This research helps in understanding the interaction between such compounds and soil, which is crucial for assessing their environmental mobility and degradation Werner, Garratt, & Pigott, 2012.
Propriétés
IUPAC Name |
propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)16-12(15)7-11(14)9-5-3-4-6-10(9)13;/h3-6,8,11H,7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPLQXHEOWZNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
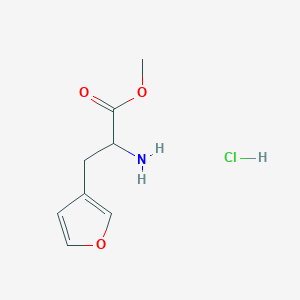
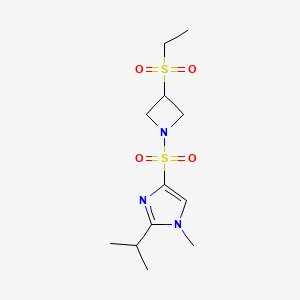
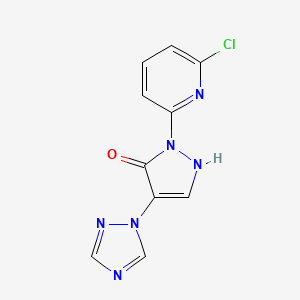

![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)
![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)
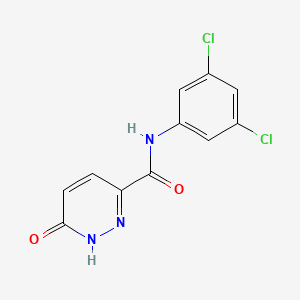
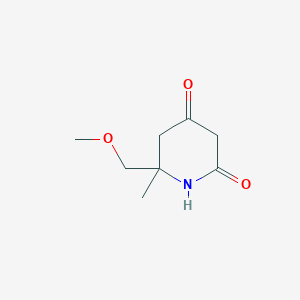
![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
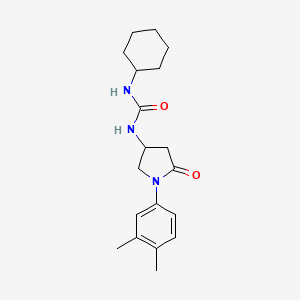
![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)
